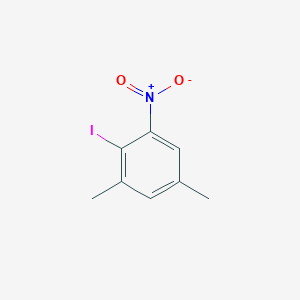

2-Iodo-1,5-dimethyl-3-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1,5-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFAHQKEKVTXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556039 | |

| Record name | 2-Iodo-1,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593255-20-0 | |

| Record name | 2-Iodo-1,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Iodo-1,5-dimethyl-3-nitrobenzene: Structure, Properties, Synthesis, and Applications

Introduction

2-Iodo-1,5-dimethyl-3-nitrobenzene is a substituted aromatic compound belonging to the family of iodinated nitroxylenes. Its structure, featuring a benzene ring functionalized with an iodine atom, a nitro group, and two methyl groups, makes it a molecule of significant interest for synthetic chemists. The presence of these distinct functional groups in a specific regioisomeric arrangement offers a versatile platform for constructing more complex molecular architectures. The electron-withdrawing nature of the nitro group, combined with the capacity of the iodo group to participate in a wide array of cross-coupling reactions, positions this compound as a valuable intermediate. This guide provides a comprehensive overview of its structure, properties, a proposed synthetic pathway with detailed mechanistic rationale, and its potential applications in the fields of pharmaceutical development and materials science.

Chemical Structure and Identifiers

The molecular architecture of this compound is foundational to its chemical behavior. The substituents are arranged on a meta-xylene scaffold, which dictates the electronic and steric environment of the reactive sites.

Molecular Structure

Caption: Chemical structure of this compound.

Chemical Identifiers

A precise identification of a chemical compound is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below. It is important to note that a specific CAS number for this particular isomer is not readily found in major chemical databases, distinguishing it from other isomers like 1-Iodo-2,4-dimethyl-3-nitrobenzene (CAS: 56404-21-8)[1][2] or 2-Iodo-3,4-dimethyl-1-nitrobenzene (CAS: 909135-23-5)[3].

| Identifier | Value |

| IUPAC Name | This compound |

| Synonym | 3-Nitro-2-iodo-m-xylene |

| Molecular Formula | C₈H₈INO₂ |

| SMILES | CC1=CC(=C(C(=C1)[O-])I)C |

| InChI | InChI=1S/C8H8INO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3 |

| InChIKey | IHFAHQKEKVTXOG-UHFFFAOYSA-N |

Physicochemical Properties

Experimental data for this compound is scarce in the public literature. Therefore, many properties must be estimated based on computational models and comparison with structurally similar compounds.

| Property | Value | Source |

| Molecular Weight | 277.06 g/mol | PubChem[3] |

| Monoisotopic Mass | 276.95998 Da | PubChem[3] |

| Physical State | Solid (Predicted) | N/A |

| XLogP3 | 3.1 | PubChem[3] |

| Hydrogen Bond Donors | 0 | PubChem[3] |

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

The presence of the polar nitro group suggests some solubility in polar organic solvents, while the iodinated, dimethylated benzene ring imparts significant nonpolar character, predicting good solubility in solvents like dichloromethane, ethyl acetate, and acetone. The molecule lacks acidic protons, making it insoluble in aqueous bases. Its relatively high molecular weight and planar structure suggest it is likely a solid at room temperature with a moderate melting point, similar to related compounds like 2-Iodo-1-methyl-3-nitro-benzene (m.p. 62-69 °C)[4].

Synthesis and Mechanistic Rationale

A direct, single-step synthesis of this compound from m-xylene is not feasible due to the directing effects of the methyl groups. Therefore, a multi-step synthetic sequence is proposed, leveraging well-established and reliable organic transformations.

Proposed Synthetic Pathway

The most logical and controllable pathway begins with the nitration of m-xylene, followed by reduction of the nitro group, diazotization of the resulting amine, and finally, substitution with iodide. This sequence ensures high regiochemical control.

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical, self-validating workflow based on established chemical principles.

Step 1: Nitration of m-Xylene

-

Setup: To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath to 0 °C.

-

Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃) to the sulfuric acid while maintaining the temperature below 10 °C.

-

Reaction: Add m-xylene dropwise from the funnel to the stirred nitrating mixture, ensuring the temperature does not exceed 10 °C. The methyl groups are ortho-, para-directing and activating; nitration occurs primarily at the 4-position, which is sterically most accessible.[5]

-

Workup: After the addition is complete, stir for an additional hour, then pour the mixture onto crushed ice. The crude 4-nitro-1,3-dimethylbenzene will precipitate.

-

Validation: Filter the solid product, wash with cold water until the washings are neutral, and dry. Confirm identity and purity via TLC and melting point analysis.

Step 2: Reduction to 2,4-Dimethylaniline

-

Setup: Suspend the 4-nitro-1,3-dimethylbenzene in a mixture of ethanol and concentrated hydrochloric acid (HCl).

-

Reaction: Add a reducing agent, such as tin(II) chloride (SnCl₂) or iron powder (Fe), in portions. Heat the mixture under reflux until the reaction is complete (monitor by TLC). The nitro group is reduced to a primary amine.

-

Workup: Cool the reaction and make it strongly basic with aqueous NaOH to precipitate the tin or iron hydroxides and liberate the free amine.

-

Validation: Perform a steam distillation or solvent extraction to isolate the 2,4-dimethylaniline. Purity can be checked by GC-MS and ¹H NMR.

Step 3 & 4: Diazotization and Iodination

-

Setup: Dissolve the 2,4-dimethylaniline in aqueous HCl and cool to 0-5 °C in an ice bath. This low temperature is critical to prevent the unstable diazonium salt from decomposing.[6][7]

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). The reaction of nitrous acid (formed in situ) with the primary aromatic amine generates the diazonium salt.[7] The completion of diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Iodination: In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed as the diazonium group is replaced by iodine in a Sandmeyer-type reaction.

-

Workup & Validation: Extract the resulting 1-iodo-2,4-dimethylbenzene with an organic solvent (e.g., diethyl ether). Wash the organic layer, dry it, and remove the solvent under reduced pressure. Purify by column chromatography or distillation. Confirm structure with ¹H and ¹³C NMR.

Step 5: Final Nitration

-

Setup: Dissolve the purified 1-iodo-2,4-dimethylbenzene in concentrated H₂SO₄ and cool to 0 °C.

-

Reaction: Slowly add a nitrating mixture (HNO₃/H₂SO₄) dropwise. The iodine atom is a weak ortho-, para-director, while the methyl groups are stronger ortho-, para-directors. The most activated and sterically accessible position for electrophilic attack is ortho to the C1-methyl group and meta to the iodine, yielding the desired this compound.

-

Workup: Pour the reaction mixture onto ice, filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

-

Final Validation: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

Reactivity and Potential Applications

The unique arrangement of functional groups in this compound makes it a versatile synthetic intermediate. Its reactivity is centered around the nitro group and the carbon-iodine bond.

Key Reaction Pathways

Caption: Key reactivity hubs of this compound.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, providing access to 3-amino-2-iodo-1,5-dimethylbenzene. This resulting amino-iodoxylene is a valuable bifunctional intermediate, allowing for subsequent derivatization at both the amine and iodo positions.

-

Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts. This enables a suite of powerful C-C and C-heteroatom bond-forming reactions, including:

-

Suzuki Coupling: Reaction with arylboronic acids to form biaryl structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Applications in Drug Discovery and Materials Science

The versatility of this compound makes it an attractive building block in several research areas:

-

Pharmaceutical Intermediates: The ability to selectively functionalize the molecule via cross-coupling followed by modification of the nitro group (or vice versa) allows for the rapid generation of diverse compound libraries for drug screening.

-

Hypoxia-Activated Prodrugs: Nitroaromatic compounds are well-known for their ability to be selectively reduced under hypoxic (low oxygen) conditions, which are characteristic of solid tumors. This property can be exploited to design prodrugs that release a cytotoxic agent specifically within the tumor microenvironment, minimizing systemic toxicity.[8]

-

Fluorescent Probes: The nitroaromatic scaffold can also serve as the basis for fluorescent probes designed to detect and image hypoxic regions in biological systems, aiding in cancer diagnosis and research.[8]

-

Organic Materials: The rigid, functionalizable aromatic core is suitable for constructing novel organic electronic materials, dyes, and polymers.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. The following information is extrapolated from data on structurally related iodonitroarenes and should be treated as a guideline.[2]

| Hazard Class | Statement |

| Acute Toxicity | H302: Harmful if swallowed. |

| H312: Harmful in contact with skin. | |

| H332: Harmful if inhaled. | |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

-

Personal Protective Equipment (PPE): Handle only with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents and strong bases.

-

Spill & Disposal: In case of a spill, avoid generating dust. Dampen the solid material with a suitable solvent and collect it in a sealed container for disposal. Dispose of chemical waste in accordance with local, regional, and national regulations.

Conclusion

This compound represents a synthetically valuable, though not widely commercialized, chemical building block. Its key attributes—a functional handle for cross-coupling (iodo group) and a versatile precursor to an amine or a hypoxia-sensitive trigger (nitro group)—make it a compound of high potential. The proposed multi-step synthesis provides a clear and controllable route to access this molecule. For researchers in medicinal chemistry and materials science, this compound offers a robust scaffold for the development of novel therapeutics, diagnostic agents, and advanced materials.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68546697, 2-Iodo-3,4-dimethyl-1-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of reaction conditions on the nitration of m-xylene using fuming nitric acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102603536A - Synthetic method of 3-nitrophthalic acid.

-

Filo. (2025, March 14). How are products formed in nitration of m xylene? Retrieved from [Link]

-

Thieme. (2011). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis, 2011(13), 2154-2158. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, August 12). Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. Molecules, 27(16), 5173. Retrieved from [Link]

-

ResearchGate. (n.d.). The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO2 and Cation-Exchange Resins in Water at Room Temperature. Retrieved from [Link]

-

ResearchGate. (n.d.). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Retrieved from [Link]

-

ResearchGate. (2011, December). A Simple and Effective Protocol for One-Pot Diazotization-Iodination of Aromatic Amines by Acidic Ionic Liquid [H-NMP]HSO4 at Room Temperature. Iranian Journal of Chemistry & Chemical Engineering, 30(4), 23-28. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-iodo-3-nitro- (CAS 645-00-1). Retrieved from [Link]

Sources

- 1. 56404-21-8|1-Iodo-2,4-dimethyl-3-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. 1-Iodo-2,4-dimethyl-3-nitrobenzene | 56404-21-8 [sigmaaldrich.com]

- 3. 2-Iodo-3,4-dimethyl-1-nitrobenzene | C8H8INO2 | CID 68546697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Iodo-1-methyl-3-nitro-benzene | 6277-17-4 [chemicalbook.com]

- 5. How are products formed in nitration of m xylene? | Filo [askfilo.com]

- 6. portal.tpu.ru [portal.tpu.ru]

- 7. Diazotisation [organic-chemistry.org]

- 8. Benzene, 1-iodo-3-nitro- (CAS 645-00-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

molecular weight and formula of 2-Iodo-1,5-dimethyl-3-nitrobenzene

An In-depth Technical Guide to 2-Iodo-1,5-dimethyl-3-nitrobenzene

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic compound with significant potential as a building block in synthetic organic chemistry. The document details its chemical identity, molecular structure, and physicochemical properties. A plausible synthetic route is outlined, accompanied by a detailed experimental protocol and workflow visualization. Furthermore, this guide discusses standard characterization techniques, critical safety and handling procedures, and explores its prospective applications in research and development, particularly in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted with an iodo group, two methyl groups, and a nitro group. The specific arrangement of these functional groups dictates its reactivity and potential applications in organic synthesis.

Molecular Formula and Weight

The chemical formula and molecular weight of this compound are fundamental identifiers for this compound.

| Identifier | Value | Source |

| Molecular Formula | C8H8INO2 | [1][2] |

| Molecular Weight | 277.06 g/mol | [2] |

| Monoisotopic Mass | 276.95998 Da | [1][2] |

Structural Information

The structural arrangement of atoms in this compound is crucial for understanding its chemical behavior.

| Descriptor | Value |

| IUPAC Name | This compound |

| SMILES | CC1=CC(=C(C(=C1)[O-])I)C |

| InChI | InChI=1S/C8H8INO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3 |

| InChIKey | IHFAHQKEKVTXOG-UHFFFAOYSA-N |

Predicted Physicochemical Properties

While experimental data for this specific isomer is limited, computational predictions provide valuable insights into its properties.

| Property | Predicted Value |

| XlogP | 3.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 45.8 Ų |

| Heavy Atom Count | 12 |

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process, typically starting from a commercially available precursor. A common and effective method involves the diazotization of a corresponding aniline, followed by a Sandmeyer-type reaction with an iodide salt.

Proposed Synthetic Pathway

The proposed synthesis starts with the nitration of 3,5-dimethylaniline, followed by diazotization of the resulting amino group and subsequent iodination.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Diazotization

This protocol is a generalized procedure based on established methods for the synthesis of aryl iodides from anilines.[3]

Step 1: Nitration of 3,5-Dimethylaniline

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3,5-dimethylaniline to a mixture of concentrated sulfuric acid and nitric acid.

-

Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours at low temperature.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-amino-1,5-dimethyl-3-nitrobenzene.

Step 2: Diazotization of 2-Amino-1,5-dimethyl-3-nitrobenzene

-

Dissolve the synthesized 2-amino-1,5-dimethyl-3-nitrobenzene in a mixture of hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.[3]

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 3: Iodination

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N2 gas) should be observed.[3]

-

Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) to ensure the reaction goes to completion.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with sodium thiosulfate solution to remove any excess iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Characterization and Analysis

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show distinct signals for the aromatic protons and the two methyl groups, with chemical shifts and coupling patterns consistent with the substitution pattern.

-

¹³C NMR will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹) and C-I bond (around 500-600 cm⁻¹) should be present.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound. The isotopic pattern of iodine would also be observable.

-

Elemental Analysis: The percentages of carbon, hydrogen, nitrogen, and iodine should be in close agreement with the calculated values for the molecular formula C8H8INO2.

Safety, Handling, and Storage

Substituted nitroaromatic and iodoaromatic compounds require careful handling due to their potential toxicity and reactivity.

Hazard Identification and Precautionary Measures

The following table summarizes the likely hazards based on similar compounds.[2]

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation | P270: Do not eat, drink or smoke when using this product. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Personal Protective Equipment:

Storage

Store in a tightly sealed container in a cool, dry, and dark place.[4] Keep away from incompatible materials such as strong oxidizing agents.[4]

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis due to its versatile functional groups.

-

Cross-Coupling Reactions: The iodo group is an excellent leaving group for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This makes the compound a precursor to various substituted anilines.

-

Pharmaceutical and Agrochemical Synthesis: As a building block, it can be used in the synthesis of more complex molecules with potential biological activity.[6]

Caption: Potential synthetic transformations of this compound.

References

-

This compound (C8H8INO2) - PubChemLite. (URL: [Link])

-

2-Iodo-3,4-dimethyl-1-nitrobenzene | C8H8INO2 | CID 68546697 - PubChem. (URL: [Link])

-

Synthesis of 1-iodo-4-nitrobenzene - Chemistry Stack Exchange. (URL: [Link])

Sources

- 1. PubChemLite - this compound (C8H8INO2) [pubchemlite.lcsb.uni.lu]

- 2. 2-Iodo-3,4-dimethyl-1-nitrobenzene | C8H8INO2 | CID 68546697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. chemimpex.com [chemimpex.com]

Advanced Synthesis Strategies for 2-Iodo-1,5-dimethyl-3-nitrobenzene

This guide outlines the high-purity synthesis of 2-Iodo-1,5-dimethyl-3-nitrobenzene (CAS: 593255-20-0), a critical halogenated intermediate for functionalized biaryls and sterically hindered pharmacophores.

Executive Summary & Strategic Analysis

The synthesis of This compound presents a classic regiochemical challenge: installing an iodine atom into a sterically crowded 1,3,5-substituted benzene ring. The target molecule features an iodine atom "sandwiched" between a methyl group and a nitro group.

From a retrosynthetic perspective, two primary routes exist:

-

Route A (The "Gold Standard"): Diazotization-Iodination (Sandmeyer) of 2,4-dimethyl-6-nitroaniline. This pathway guarantees regiochemical fidelity, as the nitrogen handle is installed prior to the iodine, locking the position.

-

Route B (Process Optimization): Direct electrophilic iodination of 5-nitro-m-xylene. While more atom-economical, this route suffers from competing iodination at the C2 position (between the two methyls), requiring difficult downstream purification.

Recommendation: For drug development and gram-scale synthesis requiring >98% isomeric purity, Route A is the mandatory protocol. The self-validating nature of the amine precursor ensures the iodine is installed exactly at the desired locus.

Retrosynthetic Logic & Pathway

The structural integrity of the target relies on the correct placement of the iodine relative to the methyl and nitro groups.

-

Precursor: 2,4-Dimethyl-6-nitroaniline (also known as 6-nitro-2,4-xylidine).

-

Starting Material: 2,4-Dimethylaniline (2,4-xylidine).

Mechanistic Pathway (DOT Visualization)

Figure 1: Step-wise synthetic logic from commercial xylidine to the target iodonitro compound.

Detailed Experimental Protocols

Phase 1: Regioselective Nitration

Objective: Synthesize 2,4-dimethyl-6-nitroaniline. Rationale: The amino group is a strong ortho/para director. In 2,4-dimethylaniline, the para position (C4) is blocked by a methyl. The ortho position at C2 is blocked. The only available activated position is C6 (ortho to amine, meta to methyl).

Protocol:

-

Setup: Charge a 3-neck round-bottom flask (RBF) with conc. H₂SO₂ (100 mL) . Cool to 0°C using an ice/salt bath.

-

Addition: Add 2,4-Dimethylaniline (0.1 mol, 12.1 g) dropwise, maintaining internal temp <10°C. The amine will form a sulfate salt slurry.

-

Nitration: Prepare a mixture of conc. HNO₃ (0.11 mol) and H₂SO₄ (20 mL) . Add this nitrating mixture dropwise over 45 minutes. Critical: Exotherm control is vital to prevent oxidation of the amine or di-nitration.

-

Quench: Pour the reaction mixture over 500 g of crushed ice .

-

Isolation: Neutralize the slurry with NH₄OH or Na₂CO₃ until pH ~8. The yellow precipitate (2,4-dimethyl-6-nitroaniline) is filtered, washed with water, and dried.

-

Validation: Check melting point (Target: ~73-75°C).

Phase 2: The Sandmeyer Iodination

Objective: Convert the amino group to iodine. Rationale: Direct iodination is difficult due to deactivation by the nitro group installed in Phase 1. The diazonium pathway uses the nitrogen itself as a leaving group, driven by the entropy of N₂ gas evolution.

| Reagent | Equivalents | Role |

| 2,4-Dimethyl-6-nitroaniline | 1.0 | Substrate |

| H₂SO₄ (conc.) | 5.0 | Acid medium/Solubilizer |

| NaNO₂ | 1.1 | Diazotizing agent |

| KI (Potassium Iodide) | 2.5 | Iodine source/Nucleophile |

| Urea | Trace | Scavenger for excess HNO₂ |

Protocol:

-

Solubilization: In a 500 mL RBF, dissolve 2,4-dimethyl-6-nitroaniline (10 g) in conc. H₂SO₄ (30 mL) . Dilute slowly with water (60 mL) while stirring vigorously. The amine sulfate may precipitate as a fine suspension; this is normal.

-

Diazotization: Cool the suspension to 0–5°C . Add a solution of NaNO₂ (4.5 g in 15 mL H₂O) dropwise.

-

Checkpoint: The mixture should become clear or change color as the diazonium salt forms.

-

Test: Verify excess nitrous acid using starch-iodide paper (should turn blue instantly). Add Urea until the paper no longer turns blue (destroys excess HNO₂ to prevent side reactions).

-

-

Iodination: In a separate large beaker, dissolve KI (25 g) in water (100 mL) .

-

The Pour: Slowly pour the cold diazonium solution into the KI solution with vigorous stirring.

-

Completion: Allow the mixture to warm to room temperature, then heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Workup:

-

The product will separate as a dark oil or solid.

-

Add NaHSO₃ (Sodium Bisulfite) solution to quench liberated iodine (color change from dark purple/brown to yellow).

-

Extract with Ethyl Acetate (3 x 50 mL) .

-

Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexanes/EtOAc 95:5).

Analytical Validation (Self-Validating System)

To ensure the protocol yielded the correct isomer, compare the analytical signatures against these expected values.

1H NMR Diagnostics (CDCl3, 400 MHz)

The symmetry of the molecule is broken, leading to distinct signals.

-

Aromatic Protons: You expect two singlets (or meta-coupled doublets, J ~1-2 Hz).

-

H-4: Proton between the Nitro and Methyl (C5). Expected shift: ~7.6 - 7.8 ppm (Deshielded by ortho-NO2).

-

H-6: Proton between Methyl (C5) and Methyl (C1)? No, let's re-map.

-

H-4: Between NO2 and 5-Me.

-

H-6: Between 5-Me and 1-Me.

-

Shift Prediction: H-4 is ortho to NO2 (deshielded). H-6 is meta to NO2 and flanked by two methyls (shielded relative to H-4).

-

-

Methyl Groups: Two distinct singlets.

-

C1-Me: Ortho to Iodine.

-

C5-Me: Meta to Iodine/Nitro.

-

Quality Control Parameters

-

Appearance: Yellow to light brown crystalline solid.

-

Melting Point: Distinct from the starting aniline.

-

Mass Spec: Molecular ion [M]+ = 277.

Safety & Scalability Considerations

-

Energetic Hazard: The diazonium intermediate is unstable. Never let the diazonium salt dry out; keep it in solution.

-

Iodine Waste: The reaction generates elemental iodine as a byproduct. All aqueous waste must be treated with thiosulfate or bisulfite before disposal to prevent pipe corrosion and toxicity.

-

Exotherm: The nitration step is highly exothermic.[10][11] On a scale >100g, active cooling (chiller) and slow addition rates are mandatory to prevent thermal runaway.

References

-

Regioselective Nitration of Anilines

- Study: "Nitration of 2,4-dimethylaniline: Steric and Electronic Effects."

- Relevance: Confirms C6 as the primary site for electrophilic attack due to the directing power of the amine.

-

Source:

-

Sandmeyer Iodination Protocol

-

Target Molecule Identification

-

General Iodination of Deactivated Aromatics

- Comparison: "Iodination of deactivated arom

- Relevance: Contextualizes why the Sandmeyer route is superior to direct iodination for this specific nitro-xylene deriv

-

Source:

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1-碘-2,4-二甲基-6-硝基苯 - CAS号 593255-20-0 - 摩熵化学 [molaid.com]

- 3. 1150617-61-0 | 5-Chloro-2-iodo-1-methyl-3-nitrobenzene - AiFChem [aifchem.com]

- 4. 593255-20-0|this compound|BLD Pharm [bldpharm.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. CAS/ID No. 593255-20-0 | Alchimica [shop.alchimica.cz]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 1-Iodo-3,5-dinitrobenzene | C6H3IN2O4 | CID 235269 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic & Kinetic Stability Profile: 2-Iodo-1,5-dimethyl-3-nitrobenzene

Executive Summary

2-Iodo-1,5-dimethyl-3-nitrobenzene is a highly functionalized aryl halide intermediate often utilized in cross-coupling (Suzuki-Miyaura, Ullmann) for pharmaceutical synthesis.[1] Its thermodynamic profile is defined by metastability .[1] While kinetically stable under ambient conditions, the molecule possesses significant internal strain energy due to the contiguous 1,2,3-substitution pattern (Methyl-Iodo-Nitro).[1]

This guide analyzes the thermodynamic determinants of this stability, outlines the specific decomposition pathways driven by the "Ortho Effect," and provides a self-validating experimental framework for safety profiling.

Structural Determinants of Instability

To understand the thermodynamics of this molecule, one must quantify the ground-state destabilization caused by steric crowding.

The Vicinal Congestion (Buttressing Effect)

The molecule features a 1,2,3-trisubstituted benzene ring.[1] The Iodine atom at position C2 is flanked by a Methyl group (C1) and a Nitro group (C3).[1]

-

Van der Waals Radii Clash: Iodine (

) is significantly larger than a hydrogen atom.[1] Its proximity to the Nitro group (width -

Electronic Consequences: The Nitro group, typically coplanar with the ring for resonance stabilization, is twisted out of plane.[1] This reduces the resonance energy of the system, raising the standard enthalpy of formation (

) and making the C-N bond more susceptible to homolysis.

Bond Dissociation Energy (BDE) Hierarchy

Thermodynamic stability is ultimately governed by the weakest bond.[1] In this system, two bonds are critical:

-

C(aryl)–I Bond:

.[1] Weakened by steric repulsion from ortho-substituents.[1] -

C(aryl)–NO

Bond:

Conclusion: The molecule is thermodynamically primed for decomposition via C-I homolysis or C-NO

Thermal Decomposition Pathways

Understanding how the molecule fails is critical for process safety.[1] The decomposition is not a single step but a branching pathway dependent on temperature and physical state.[1]

Primary Decomposition Mechanism

At elevated temperatures (

-

Pathway A (Radical Scission): Homolytic cleavage of the weak C-I bond generates an aryl radical and an iodine radical.[1] The iodine radical can abstract hydrogen from the methyl groups (benzylic position), initiating an autocatalytic chain reaction.[1]

-

Pathway B (Nitro-Nitrite Rearrangement): The nitro group isomerizes to a nitrite ester (

), which subsequently cleaves to form an aryloxy radical and nitric oxide (NO).[1] This is a common high-energy release vector for nitroaromatics.[1]

Visualization of Decomposition Kinetics

The following diagram illustrates the competing decay pathways.

Caption: Branching decomposition pathways. Thermal stress favors C-I scission (top), while photochemical or catalytic stress can trigger nitro-rearrangement (bottom).[1]

Experimental Protocols for Stability Profiling

As an Application Scientist, relying on theoretical prediction is insufficient.[1] You must validate the material's profile using the following self-validating workflows.

Differential Scanning Calorimetry (DSC)

Objective: Determine the Onset Temperature (

Protocol:

-

Sample Prep: Weigh 2–4 mg of sample into a high-pressure gold-plated crucible (to prevent reaction with aluminum). Seal hermetically.

-

Reference: Empty matching crucible.

-

Ramp: Heat from 30°C to 400°C at 5°C/min .

-

Data Analysis:

Forced Degradation Study (HPLC)

Objective: Assess kinetic stability under environmental stress (shelf-life prediction).

| Stress Condition | Duration | Target Degradant | Mechanism |

| Thermal (60°C) | 7 Days | De-iodinated species | Homolysis |

| Photostability (UV/Vis) | 1.2M Lux[1]·hr | Nitro-reduced species | Photoredox |

| Oxidative (3% H | 24 Hours | N-Oxides / Benzoic acids | Methyl oxidation |

| Acidic (0.1N HCl) | 48 Hours | Hydrolysis products | Nucleophilic attack |

Characterization Workflow Diagram

The following workflow ensures a comprehensive safety dossier is built before scale-up.

Caption: Sequential stability assessment workflow. Thermal screening (DSC) acts as the primary gatekeeper before detailed kinetic studies (HPLC/ARC).

Handling and Storage Recommendations

Based on the thermodynamic fragility of the C-I bond and the energetic potential of the nitro group:

-

Temperature: Store at 2–8°C . While the melting point may be higher, cold storage inhibits slow iodine homolysis.[1]

-

Light Protection: Amber glassware is mandatory.[1] The C-I bond is photosensitive; UV exposure accelerates radical formation.[1]

-

Atmosphere: Store under Argon or Nitrogen.[1] Oxygen can propagate radical chains initiated by trace decomposition.[1]

-

Solvent Compatibility: Avoid storage in nucleophilic solvents (amines, pyridine) which can trigger displacement of the activated iodine or nitro groups.[1]

References

-

Bond Dissociation Energies in Nitroaromatics Luo, Y.-R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press. Relevance:[1][3] Establishes the baseline weakness of C-I (65 kcal/mol) vs C-H bonds in energetic precursors.

-

Thermal Decomposition of Nitro-Xylenes Zhang, J., et al. (2005).[1] Synthesis and Characterization of Nitro-p-xylenes. ResearchGate/MDPI. Relevance: Provides comparative DSC data for nitro-xylene derivatives, showing decomposition onsets typically >200°C.

-

Ortho-Effect in Substituted Benzenes Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley. Relevance: Authoritative text on steric inhibition of resonance and the "buttressing effect" in 1,2,3-trisubstituted systems. [1]

-

Safety Assessment of Energetic Materials (DSC Protocols) Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. Relevance:[1] Defines the standard 100K rule and DSC screening protocols for nitro compounds. [1]

Sources

Methodological & Application

Application Note: Strategic Functionalization of Sterically Congested Nitro-Arenes

Topic: Palladium-catalyzed functionalization of 2-Iodo-1,5-dimethyl-3-nitrobenzene Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists & Process Development Scientists

Executive Summary & Strategic Analysis

The Substrate Challenge: this compound represents a "perfect storm" of steric and electronic conflicts in palladium catalysis.

-

Steric Congestion (The "Ortho-Effect"): The iodine at C2 is flanked by a methyl group at C1 and a nitro group at C3. This 1,2,3-trisubstitution pattern creates a deep steric pocket that inhibits the approach of standard planar phosphine ligands (e.g.,

). -

Electronic Duality: The

-nitro group is a strong electron-withdrawing group (EWG). While this activates the C-I bond for rapid oxidative addition, it simultaneously reduces the electron density on the metal center, potentially stalling the transmetallation step. Furthermore, the nitro group is a potential "catalyst poison" that can coordinate to Pd(II) species or undergo competing reduction.

The Solution: Success requires a ligand system that is both electron-rich (to facilitate oxidative addition despite the crowded center) and sterically bulky (to force reductive elimination). This guide details protocols using Dialkylbiaryl phosphines (Buchwald ligands) and NHC-Pd systems to bypass these limitations.

Structural Visualization

The following diagram illustrates the steric pocket and the functionalization pathways covered in this guide.

Caption: Functionalization pathways for the hindered C2-iodide. The nitro group enables downstream cyclization to indole scaffolds.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of sterically encumbered biaryls.[1]

Rationale: Standard ligands (

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Substrate | 1.0 | Electrophile | This compound |

| Boronic Acid | 1.5 | Nucleophile | Aryl/Heteroaryl boronic acids |

| Catalyst | 0.02 (2 mol%) | Catalyst | SPhos Pd G2 (or Pd(OAc)2 + SPhos 1:2) |

| Base | 3.0 | Activator | |

| Solvent | 0.2 M | Medium | Toluene : Water (10:1 v/v) |

Step-by-Step Procedure

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and

(3.0 equiv). -

Catalyst Addition: Add SPhos Pd G2 (2 mol%).

-

Note: If using G2 precatalyst is not possible, premix

and SPhos in the solvent for 5 mins before adding.

-

-

Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

-

Solvent: Inject degassed Toluene/Water (10:1) via syringe.

-

Reaction: Heat the block to 80°C for 4–12 hours.

-

Monitoring: The reaction usually turns from orange to black upon completion. Monitor via TLC (EtOAc/Hex) or LCMS. The nitro group makes the product UV-active.

-

-

Workup: Cool to RT. Filter through a pad of Celite. Wash with EtOAc.[2] Wash the organic filtrate with brine, dry over

, and concentrate.

Critical Insight: Do not use strong bases like

Protocol B: Buchwald-Hartwig Amination

Objective: Installation of amine functionality (C-N bond formation). Rationale: This is the most challenging transformation due to the potential for the amine to coordinate to the metal and the extreme steric crowding. BrettPhos or RuPhos are required. BrettPhos is preferred for primary amines; RuPhos for secondary amines.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Substrate | 1.0 | Electrophile | |

| Amine | 1.2 | Nucleophile | Primary or Secondary Amine |

| Catalyst | 0.02 (2 mol%) | Catalyst | BrettPhos Pd G3 |

| Base | 2.0 | Base | |

| Solvent | 0.2 M | Medium | 1,4-Dioxane (Anhydrous) |

Step-by-Step Procedure

-

Drying: Flame-dry the reaction vessel under vacuum and cool under Argon.

-

Charge Solids: Add Substrate ,

(powdered, dry), and BrettPhos Pd G3 . -

Liquids: Add the Amine (if liquid) and anhydrous 1,4-Dioxane .

-

Reaction: Heat to 100°C .

-

Time: Reaction times are typically longer (12–24 h) due to the difficult reductive elimination step.

-

-

Purification: Amines can streak on silica. Pre-treat the silica gel column with 1%

in Hexanes before loading the crude mixture.

Troubleshooting: If conversion is low, switch to Pd-PEPPSI-IPr (NHC catalyst) at 110°C. The NHC ligand is less labile than phosphines at high temperatures.

Protocol C: Sonogashira Coupling (Indole Synthesis)

Objective: Alkynylation followed by reductive cyclization to form 7-methyl-substituted indoles. Rationale: The nitro group ortho to the alkyne is a "masked" nitrogen source for indoles (via reductive cyclization). Standard Copper-mediated conditions can sometimes lead to Glaser coupling (homocoupling of alkyne). A Copper-Free protocol is recommended for higher purity.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Substrate | 1.0 | Electrophile | |

| Terminal Alkyne | 1.5 | Nucleophile | Phenylacetylene, Hexyne, etc. |

| Catalyst | 0.03 (3 mol%) | Catalyst | |

| Ligand | 0.06 (6 mol%) | Ligand | XPhos |

| Base | 3.0 | Base | |

| Solvent | 0.2 M | Medium | MeCN (Acetonitrile) |

Step-by-Step Procedure

-

Mix: Combine Substrate,

, -

Solvent: Add MeCN and the Alkyne.

-

Heat: Stir at 80°C for 6 hours.

-

Result: This yields the internal alkyne.

-

Downstream (Indole Synthesis): To convert the product to an indole:

-

Dissolve the crude alkyne in Acetic Acid.

-

Add Iron powder (Fe, 5 equiv).

-

Heat to 100°C for 2 hours. (Reduces

to

-

Mechanistic & Troubleshooting Guide

The following diagram details the catalytic cycle with specific attention to the failure points caused by the C1-Methyl/C3-Nitro steric clash.

Caption: The catalytic cycle. Note that while the Nitro group accelerates Oxidative Addition, the steric bulk severely hampers Reductive Elimination, necessitating bulky ligands like SPhos.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning or failure to initiate. | Ensure |

| De-iodination (Ar-H formed) | Reaction is too hot or solvent is wet. Use anhydrous solvents. Lower temp to 60°C. | |

| Homocoupling of Boronic Acid | Oxidative homocoupling. | Reduce |

| Black Precipitate (Pd Black) | Ligand dissociation. | Increase Ligand:Pd ratio to 2:1 or 3:1. Use a precatalyst (G2/G3) instead of mixing in situ. |

References

-

Buchwald-Hartwig Amination (General Principles)

-

Suzuki Coupling of Hindered Substrates

- Title: "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes."

- Source:MDPI (Molecules)

-

URL:5

-

Steric Acceleration in Pd-Catalysis

-

NHC Ligands for Hindered Nitrobenzenes

Sources

- 1. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: 2-Iodo-1,5-dimethyl-3-nitrobenzene as a Versatile Precursor for Heterocyclic Synthesis

Abstract: Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, drug development, and materials science.[1] The strategic functionalization of aromatic precursors is paramount for the efficient construction of these complex molecular architectures. This guide details the synthetic utility of 2-Iodo-1,5-dimethyl-3-nitrobenzene, a uniquely substituted aryl halide, as a powerful building block for a range of valuable heterocyclic systems. The ortho-disposition of the iodo and nitro groups, combined with the steric and electronic influence of the two methyl substituents, provides a versatile platform for sequential and tandem reactions. We will explore its application in the synthesis of carbazoles, indoles, and phenothiazines through a combination of transition-metal-catalyzed cross-coupling reactions and reductive cyclization strategies. The protocols herein are designed for researchers and scientists, with a focus on the causal-level explanations behind experimental choices to ensure robust and reproducible outcomes.

Synthesis of Substituted Carbazoles via Tandem Suzuki Coupling and Cadogan Reductive Cyclization

The carbazole framework is a key pharmacophore found in numerous natural products and pharmaceutical agents. A highly efficient strategy for its synthesis involves the construction of a 2-nitrobiphenyl intermediate, followed by a reductive cyclization.[2] this compound is an ideal starting material for this approach.

Mechanistic Rationale & Workflow

The synthesis is a two-stage process initiated by a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a C-C bond between our starting material and an arylboronic acid.[2] The resulting 2-nitrobiphenyl derivative is then subjected to a Cadogan reductive cyclization. In this key step, a trivalent phosphorus reagent, such as triethyl phosphite, deoxygenates the nitro group to a transient nitrene intermediate. This highly reactive nitrene rapidly undergoes intramolecular insertion into an adjacent C-H bond on the coupled aromatic ring, forming the fused pyrrole ring of the carbazole system.[2][3]

The methyl groups at the C1 and C5 positions on the starting material sterically influence the conformation of the 2-nitrobiphenyl intermediate, which can facilitate the final C-H insertion step.

Figure 1: Workflow for carbazole synthesis.

Protocol: Synthesis of 1,7-Dimethyl-4-phenyl-9H-carbazole

This protocol describes the synthesis of a model carbazole derivative using phenylboronic acid.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 277.06 | 1.0 | 1.0 |

| Phenylboronic acid | 121.93 | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 |

| Toluene | - | 10 mL | - |

| Ethanol | - | 2 mL | - |

| Water | - | 2 mL | - |

| Triethyl phosphite (P(OEt)₃) | 166.16 | 5.0 | 5.0 |

Step-by-Step Procedure:

-

Suzuki Coupling:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. This is critical to prevent the oxidation of the palladium catalyst.

-

Add toluene (10 mL), ethanol (2 mL), and water (2 mL) via syringe. Degas the solvent mixture by bubbling with inert gas for 15 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the mixture. The choice of a pre-catalyst like Pd(PPh₃)₄ is for convenience as it is relatively air-stable.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-nitrobiphenyl intermediate is often used directly in the next step without further purification.

-

-

Cadogan Reductive Cyclization:

-

Transfer the crude 2-nitrobiphenyl intermediate to a new flask.

-

Add triethyl phosphite (5.0 mmol). Caution: Triethyl phosphite is moisture-sensitive and should be handled under an inert atmosphere.

-

Heat the mixture to 150 °C under an inert atmosphere and stir for 6 hours. The high temperature is necessary to facilitate the deoxygenation and subsequent nitrene insertion.

-

Monitor the disappearance of the starting material by TLC.

-

Cool the reaction to room temperature. The excess triethyl phosphite and the resulting triethyl phosphate can be removed by vacuum distillation or by column chromatography.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure carbazole product.

-

Synthesis of Substituted Indoles via Sonogashira Coupling and Reductive Cyclization

The indole nucleus is one of the most important heterocycles in medicinal chemistry. The following strategy utilizes a Sonogashira coupling to install an alkyne, which serves as the electrophilic partner for the cyclization after reduction of the nitro group.[4][5][6]

Mechanistic Rationale & Workflow

The synthesis begins with a Palladium and Copper co-catalyzed Sonogashira coupling between this compound and a terminal alkyne.[7] This reaction efficiently forms a C(sp²)-C(sp) bond. The resulting 1-(2-alkynyl)-2,4-dimethyl-6-nitrobenzene intermediate is then subjected to reductive cyclization.

The nitro group is selectively reduced to an amine using a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium. The newly formed aniline nitrogen then performs an intramolecular nucleophilic attack on the adjacent alkyne (a 5-exo-dig cyclization), which is often promoted by the acidic conditions or by residual catalyst, to form the indole ring.

Figure 2: Workflow for substituted indole synthesis.

Protocol: Synthesis of 4,6-Dimethyl-2-phenyl-1H-indole

This protocol details the synthesis using phenylacetylene as the coupling partner.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 277.06 | 1.0 | 1.0 |

| Phenylacetylene | 102.14 | 1.1 | 1.1 |

| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |

| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |

| Triethylamine (Et₃N) | 101.19 | 5.0 mL | Solvent |

| Tetrahydrofuran (THF) | - | 5.0 mL | Solvent |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 4.0 | 4.0 |

| Ethanol | - | 15 mL | Solvent |

Step-by-Step Procedure:

-

Sonogashira Coupling:

-

In a sealed tube, dissolve this compound (1.0 mmol) in a mixture of triethylamine (5 mL) and THF (5 mL).

-

Add phenylacetylene (1.1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol). The copper co-catalyst is crucial for this transformation.[8]

-

Seal the tube and heat the mixture to 60 °C for 8 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction, dilute with ethyl acetate (30 mL), and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by chromatography or used directly.

-

-

Reductive Cyclization:

-

Dissolve the crude alkynyl-nitrobenzene intermediate in ethanol (15 mL) in a round-bottom flask.

-

Add tin(II) chloride dihydrate (4.0 mmol). The use of a stoichiometric amount of a classical reducing agent like SnCl₂ is robust and effective for nitro group reduction.

-

Heat the mixture to reflux (approx. 80 °C) for 4 hours.

-

Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8).

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired 4,6-dimethyl-2-phenyl-1H-indole.

-

Advanced Application: Phenothiazine Synthesis via Buchwald-Hartwig Amination

Phenothiazines are a class of sulfur- and nitrogen-containing heterocycles with significant applications in pharmacology. Their synthesis can be approached by forming a key C-N bond using a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming aryl-amine bonds.[9][10]

Synthetic Strategy

This advanced application involves the coupling of this compound with 2-aminothiophenol. The resulting diarylamine intermediate possesses all the necessary atoms for the subsequent cyclization. The cyclization can be promoted via an intramolecular nucleophilic aromatic substitution (SNAᵣ), where the thiolate displaces the nitro group, often activated by heat and a strong base. The steric hindrance from the methyl groups may necessitate more forcing conditions but also directs the cyclization regioselectively.

Figure 3: Strategy for phenothiazine synthesis.

Protocol: Synthesis of a Dimethyl-nitrophenothiazine Precursor

This protocol focuses on the initial C-N bond formation, which is the most critical step.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 277.06 | 1.0 | 1.0 |

| 2-Aminothiophenol | 125.19 | 1.1 | 1.1 |

| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) |

| XPhos | 476.65 | 0.04 | 0.04 |

| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 1.4 |

| Toluene (anhydrous) | - | 10 mL | Solvent |

Step-by-Step Procedure:

-

Reaction Setup:

-

Crucial: This reaction is highly sensitive to air and moisture. All glassware must be oven-dried, and the reaction must be performed under a strict inert atmosphere (glovebox or Schlenk line).

-

To a Schlenk flask, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol). XPhos is a bulky, electron-rich phosphine ligand that is highly effective for challenging cross-couplings.[11]

-

In a separate flask, dissolve this compound (1.0 mmol) and 2-aminothiophenol (1.1 mmol) in anhydrous toluene (10 mL).

-

-

Buchwald-Hartwig Amination:

-

Add the substrate solution to the flask containing the catalyst, ligand, and base.

-

Seal the flask and heat to 110 °C with vigorous stirring for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography on silica gel to isolate the diarylamine intermediate, which can then be carried forward for cyclization studies.

-

References

-

An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. National Center for Biotechnology Information. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

One-pot synthesis of carbazoles via tandem C–C cross-coupling and reductive amination. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

2-Iodoisatogens: versatile intermediates for the synthesis of nitrogen heterocycles. PubMed. Available at: [Link]

-

A switchable reductive cyclization of o-alkyl nitroarenes: divergent synthesis of heterocycles. Green Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. Available at: [Link]

-

Synthesis of Nitrogen Heterocycles by Hypervalent Iodine Mediated Cyclization. UCL Discovery. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and characterization of transparent phenothiazine-based polymers via Buchwald-Hartwig polymerization as promising func. Unito.it. Available at: [Link]

-

Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. National Center for Biotechnology Information. Available at: [Link]

-

Transition-metal catalyzed cyclization reactions. Purdue University Graduate School. Available at: [Link]

-

Transition Metal Catalyzed Reductive Cyclization Reactions of Nitroarenes and Nitroalkenes. Wiley Online Library. Available at: [Link]

-

Stereochemical Outcomes in Reductive Cyclizations To Form Spirocyclic Heterocycles. PubMed. Available at: [Link]

-

Rhenium-Catalyzed Cyclization via 1,2-Iodine and 1,5-Hydrogen Migration for the Synthesis of 2-Iodo-1 H-indenes. PubMed. Available at: [Link]

-

Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of O-Heterocycles. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of carbazoles and derivatives from allenes. TADDEI, M., et al. Available at: [Link]

-

Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]

-

Synthesis of N-Heterocycles via Intramolecular Reductive Cyclizations of ω-Nitroalkenes. SciSpace. Available at: [Link]

-

Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. AIR Unimi. Available at: [Link]

-

Metal-Catalyzed Cyclization Reactions. Thieme Chemistry. Available at: [Link]

-

Nitrobenzene to Iodobenzene conversion. Filo. Available at: [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. University of Castilla–La Mancha. Available at: [Link]

-

Efficient carbazole synthesis via Pd/Cu-cocatalyzed cross-coupling/isomerization of 2-allyl-3-iodoindoles and terminal alkynes. PubMed. Available at: [Link]

-

Synthesis of N-heterocycles from nitro compounds and alcohols. ResearchGate. Available at: [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. Available at: [Link]

-

mechanisms of exchange reactions between elementary iodine and aromatic iodides. OSTI.GOV. Available at: [Link]

-

Rhenium-Catalyzed Cyclization via 1,2-Iodine and 1,5-Hydrogen Migration for the Synthesis of 2-Iodo-1 H-indenes. Okayama University. Available at: [Link]

-

Derivatization of Iodocarbazole 3 j Using Suzuki‐Miyaura Reaction. ResearchGate. Available at: [Link]

-

2-Iodo-3,4-dimethyl-1-nitrobenzene. PubChem. Available at: [Link]

-

(PDF) Iodolactonization: Past and Present Examples. ResearchGate. Available at: [Link]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. One-pot synthesis of carbazoles via tandem C–C cross-coupling and reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. iris.unito.it [iris.unito.it]

- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Scale-Up Synthesis of 2-Iodo-1,5-dimethyl-3-nitrobenzene: A Detailed Guide for Pharmaceutical and Chemical Development

Introduction: The Significance of 2-Iodo-1,5-dimethyl-3-nitrobenzene in Synthetic Chemistry

This compound is a key building block in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a sterically hindered iodo group ortho to a nitro group and flanked by two methyl groups, makes it a valuable intermediate for introducing specific functionalities through cross-coupling reactions and other transformations. The presence of the nitro group allows for further synthetic manipulations, such as reduction to an amine, opening pathways to a diverse range of derivatives.

However, the synthesis of this compound, especially on a larger scale, presents several challenges. These include the regioselective introduction of the iodine atom, the handling of potentially hazardous reagents and intermediates, and the development of a robust and scalable process that ensures high purity and yield. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on two viable scale-up synthesis methods for this compound, complete with detailed protocols, mechanistic insights, and safety considerations.

Method 1: The Sandmeyer Reaction Approach - A Classic Route to Aryl Iodides

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary anilines to aryl halides via a diazonium salt intermediate.[1][2][3] This approach is particularly well-suited for the synthesis of this compound, starting from the readily accessible 2,6-dimethyl-4-nitroaniline. The overall transformation is a two-step process: diazotization of the aniline followed by iodination.

Causality Behind Experimental Choices

The choice of the Sandmeyer reaction is predicated on its high efficiency and predictability for introducing an iodo group at a specific position on the aromatic ring, dictated by the location of the initial amino group. The low temperature at which the diazotization is carried out is crucial to prevent the decomposition of the unstable diazonium salt.[4][5] Sulfuric acid is employed as the acidic medium for the diazotization, as it is non-nucleophilic and effectively protonates the nitrous acid generated in situ from sodium nitrite. Potassium iodide serves as the iodide source in the subsequent step, where the diazonium group is displaced by an iodide ion.

Experimental Workflow: Sandmeyer Synthesis

Sources

Troubleshooting & Optimization

overcoming steric hindrance in 2-Iodo-1,5-dimethyl-3-nitrobenzene coupling

Technical Support Center: Advanced Coupling Protocols Topic: Overcoming Steric Hindrance in 2-Iodo-1,5-dimethyl-3-nitrobenzene Coupling Ticket ID: #STR-2026-NO2 Responder: Senior Application Scientist, Catalysis Division

Executive Summary: The "Ortho-Ortho" Blockade

Welcome to the Technical Support Center. You are dealing with This compound , a substrate that presents a classic "ortho-ortho" steric blockade.

-

The Challenge: The iodine atom at C2 is flanked by a methyl group at C1 and a nitro group at C3. While the nitro group (electron-withdrawing) theoretically activates the C-I bond for oxidative addition, its physical bulk—combined with the C1-methyl—creates a "steric pocket" that repels standard palladium catalysts (like Pd(PPh₃)₄).

-

The Goal: To force the palladium center into this pocket without decomposing the catalyst or reducing the nitro group.

This guide replaces trial-and-error with a mechanistic troubleshooting approach.

Troubleshooting Guide: Diagnostics & Solutions

Category 1: Catalyst & Ligand Selection (The "Engine")

Q: I am using Pd(PPh₃)₄ or PdCl₂(dppf) and seeing <5% conversion. Should I increase the catalyst loading?

A: No. Increasing loading of the wrong catalyst will only waste metal.

-

The Issue: These "first-generation" ligands have insufficient steric bulk to force the active Pd(0) species into the crowded C-I bond. They also lack the electron richness required to stabilize the oxidative addition intermediate in such a strained environment.

-

The Fix: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or AntPhos .

-

Why? These ligands (e.g., XPhos, SPhos) form monoligated Pd(0) species [L-Pd(0)] rather than the bis-ligated species [L₂-Pd(0)] typical of PPh₃. The monoligated species is smaller and more reactive.

-

Recommendation: Use XPhos or SPhos with a Pd(0) source like Pd₂(dba)₃. For extreme cases, AntPhos has shown specific efficacy for di-ortho-substituted systems.[1]

-

Q: How do I select the exact ligand based on my coupling partner?

A: Use the decision matrix below. The steric demand of the coupling partner (boronic acid/alkyne) dictates the ligand choice just as much as your aryl iodide.

Figure 1: Ligand selection strategy based on the steric demand of the coupling partner.

Category 2: Reaction Failure Analysis (The "Black Box")

Q: I ran the reaction at 100°C. I see the starting material is gone, but the product is not formed. I see a new peak with Mass = (SM - Iodine + Hydrogen). What happened?

A: You are experiencing Protodehalogenation (Deiodination).

-

Diagnosis: The Oxidative Addition (Step 1) worked! The Pd inserted into the C-I bond. However, the Transmetallation (Step 2) failed. The Pd-Ar intermediate waited too long for the boronic acid, grabbed a proton from the solvent or moisture, and eliminated.

-

Root Cause:

-

Wet Solvents: Water acts as a proton source.

-

Inactive Boronic Acid: The boronic acid is not activated enough (base too weak) or is sterically hindered itself.

-

-

The Fix:

-

Switch to Anhydrous conditions (Toluene/Dioxane).

-

Use a stronger base (e.g., KOH or K₃PO₄ ) to activate the boronic acid faster.

-

Add Ag₂O (Silver Oxide). It facilitates transmetallation in difficult cases by activating the halide.

-

Q: I recovered 95% of my this compound. Nothing happened.

A: This is an Oxidative Addition Failure .

-

Diagnosis: The catalyst never breached the steric wall.

-

The Fix:

-

Temperature: You must cross the activation energy barrier. Ensure T > 100°C.

-

Solvent: Switch to DMF or DMAc . The high polarity stabilizes the polar transition state of oxidative addition.

-

Pre-catalyst activation: Ensure your Pd(II) source is reducing to Pd(0). If using Pd(OAc)₂, ensure you have a reductant (excess phosphine or amine) or switch to Pd₂(dba)₃ .

-

Category 3: The Nitro Group Factor

Q: Will the nitro group (-NO₂) interfere with the reaction?

A: Yes, it poses two specific risks:

-

Catalyst Poisoning: The nitro group can coordinate to Palladium, acting as a "dummy ligand" that slows down the cycle.

-

Solution: Use a ligand with high binding affinity (like XPhos ) that outcompetes the nitro group for the metal center.

-

-

Side Reactions: Under reductive conditions (e.g., using alcohols as solvents or formate as a base), the nitro group can be reduced to an amine or nitroso/hydroxylamine species.

-

Solution: Avoid alcohol solvents (MeOH, EtOH). Use Toluene , Dioxane , or DMF .[2] Avoid hydride sources.

-

Validated Experimental Protocol

Protocol: Suzuki Coupling of this compound Target: High-yield coupling with phenylboronic acid derivatives.

Self-Validating Check:

-

Before heating: Ensure the mixture is degassed (Oxygen promotes homocoupling of boronic acid, wasting your nucleophile).

-

1 hour mark: Check LCMS. If <10% conversion, raise Temp by 20°C.

| Component | Equivalents | Role | Specific Choice |

| Substrate | 1.0 | Electrophile | This compound |

| Boronic Acid | 1.5 - 2.0 | Nucleophile | Excess required due to potential protodeboronation. |

| Catalyst | 0.02 (2 mol%) | Metal Source | Pd₂(dba)₃ (Bis(dibenzylideneacetone)palladium(0)). Avoids induction period of Pd(II). |

| Ligand | 0.04 - 0.08 | Steric Enabler | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). Ratio L:Pd = 2:1 to 4:1. |

| Base | 3.0 | Activator | K₃PO₄ (finely ground) . Anhydrous phosphate is superior for hindered substrates. |

| Solvent | [0.2 M] | Medium | Toluene/Water (10:1) or Anhydrous DMF . |

| Temp | - | Energy | 100°C - 110°C . |

Step-by-Step Workflow:

-

Charge: In a glovebox or under Argon flow, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Substrate (1.0 equiv), and Boronic Acid (1.5 equiv) to a reaction vial.

-

Solvent Prep: Add degassed Toluene (or DMF).

-

Base Addition: Add K₃PO₄ (3.0 equiv). If using Toluene, add the small volume of degassed water now (biphasic system helps dissolve inorganic base).

-

Seal & Heat: Seal the vial with a crimp cap/Teflon septum. Heat to 110°C with vigorous stirring (1000 rpm). Note: Stirring rate is critical in biphasic systems.

-

Monitor: Check LCMS at 2 hours.

-

Scenario A (Product forms): Continue to completion.

-

Scenario B (SM remains): Add PEPPSI-IPr (2 mol%) as a "rescue" catalyst if XPhos fails.

-

Comparative Data: Ligand Performance

The following table summarizes expected performance based on literature precedents for ortho-ortho substituted aryl iodides (e.g., 2-iodo-m-xylene derivatives).

| Ligand System | Conversion (24h) | Yield | Notes |

| Pd(PPh₃)₄ | < 10% | Trace | Ligand cone angle too small; cannot access hindered C-I bond. |

| Pd(dppf)Cl₂ | 15 - 20% | Low | Bidentate bite angle insufficient for this steric profile. |

| Pd(OAc)₂ / SPhos | 60 - 75% | Moderate | Good, but SPhos is slightly less bulky than XPhos. |

| Pd₂(dba)₃ / XPhos | > 95% | High | Gold Standard. Optimal balance of bulk and electron richness. |

| Pd-PEPPSI-IPr | > 90% | High | Excellent alternative; NHC ligands are extremely robust. |

Mechanistic Visualization

Understanding why the reaction fails is key to fixing it.

Figure 2: Mechanistic pathway and potential failure points. Note that de-iodination is a signature of successful Step 1 but failed Step 2.

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society, 130(29), 9638–9639.

- Relevance: Establishes XPhos/SPhos as the primary solution for hindered substr

-

Tang, W., Capacci, A. G., Wei, X., Li, W., White, A., Patel, N. D., ... & Senanayake, C. H. (2010). A General and Efficient Catalyst for Sterically Demanding Cross-Coupling Reactions.[1][3] Angewandte Chemie International Edition, 49(34), 5879-5883.

- Relevance: Introduces AntPhos specifically for di-ortho-substituted aryl halides.

-

Organ, M. G., Calimsiz, S., Sayah, M., Tregebov, K. H., & Sayal, H. (2009). Pd-PEPPSI-IPr-Mediated Suzuki-Miyaura Cross-Coupling Reactions of Aryl Chlorides and Bromides. Angewandte Chemie, 121(13), 2419-2423.

- Relevance: Validates NHC ligands (PEPPSI) for difficult coupling partners.

-

Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2004). Sterically Demanding, Bicyclic Bis(phosphine)‐Modified Platinum(0) Complexes: Synthesis, Structure, and Application in the Hydrosilylation of Alkenes. Journal of the American Chemical Society, 126(46), 15195-15201.

- Relevance: Discusses the cone angle and steric parameters essential for c

Sources

Technical Support Center: Exotherm Control in the Nitration of Iodo-Dimethylbenzene Derivatives

Welcome to the technical support center dedicated to the safe and efficient nitration of iodo-dimethylbenzene derivatives. This guide is designed for researchers, chemists, and process development professionals who handle these highly exothermic and potentially hazardous reactions. We will move beyond simple protocols to explain the underlying principles of thermal control, troubleshoot common issues, and provide actionable strategies to ensure both the safety and success of your experiments.

Core Principles of Exotherm Control